molecular formula C10H6N2O4S B8106891 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

Cat. No.: B8106891
M. Wt: 250.23 g/mol
InChI Key: MGFDVLDLQNZUBH-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-(1,3)dioxolo[4,5-d]pyrimidine-7-carboxylic acid (CAS: 766557-57-7) is a heterocyclic compound featuring a pyrimidine core fused with a 1,3-dioxolane ring and substituted at the 5-position with a thiophen-2-yl group. Its molecular formula is C₁₀H₆N₂O₄S, with a molecular weight of 250.23 g/mol . Key predicted physicochemical properties include a boiling point of 352.4±42.0 °C, density of 1.621±0.06 g/cm³, and an acidic pKa of 2.83±0.20, suggesting moderate solubility in aqueous environments at physiological pH .

Properties

IUPAC Name

5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFDVLDLQNZUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with functionalized thiophene and pyrimidine precursors. Methyl 3-aminothiophene-2-carboxylate (1 ) is a critical starting material, as it provides the thiophene backbone and an ester group for downstream carboxylation . This compound undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine derivative 2 .

Key Reaction Conditions for Precursor Synthesis

StepReagents/ConditionsTemperatureTimeYield
DiazotizationNaNO₂, HCl0–5°C1 h85%
ReductionSnCl₂, HCl25°C2 h78%

Cyclization to Form the Pyrimidine Core

The pyrimidine ring is constructed via cyclocondensation reactions. In one approach, hydrazine derivative 2 reacts with ethyl cyanoacetate in acetic acid under reflux (120°C, 6 h) to form 4,5-dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine (3 ) . Alternatively, bromothiazole derivatives can be employed to introduce nitrogen atoms, as demonstrated in thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one syntheses .

Cyclization Optimization Parameters

  • Solvent: Acetic acid or ethanol

  • Catalyst: None required (thermal cyclization)

  • Yield: 65–72%

ParameterValue
Molar Ratio (Pyrimidine:Ethylene Glycol)1:2
Acid CatalystH₂SO₄ (10 mol%)
Reaction Time4–6 h
Yield60–68%

Carboxylation at Position 7

The ester group at position 7 is hydrolyzed to a carboxylic acid using alkaline conditions. Treatment of the ester intermediate with aqueous sodium hydroxide (NaOH, 2M) at 80°C for 3 h achieves near-quantitative conversion . Acidification with HCl precipitates the final product.

Hydrolysis Conditions and Outcomes

  • Base: NaOH (2M)

  • Temperature: 80°C

  • Yield: 90–95%

  • Purity: ≥98% (HPLC)

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol . Structural confirmation is achieved via:

  • X-ray Crystallography: Monoclinic crystal system, space group P2₁/c

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.70 (m, 2H, thiophene-H)

    • ¹³C NMR: δ 167.2 (COOH), 152.1 (C=O dioxolane)

  • Mass Spectrometry: m/z 250.23 [M+H]⁺

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Cyclocondensation with Ethyl Cyanoacetate High regioselectivityRequires toxic SnCl₂65%
Bromothiazole-Mediated Cyclization ScalableMulti-step purification72%
Direct Hydrolysis of Ester High efficiencySensitive to moisture95%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve heat transfer during cyclization, reducing side reactions. Patent WO2016020288A1 highlights the use of ammonium chloride for in-situ carboxyl group activation, enhancing reaction rates . Cost-effective catalysts (e.g., K₂CO₃ in acetone ) are preferred for economic viability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, especially on the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Preliminary studies suggest that 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid exhibits significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has also shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been linked to the inhibition of the PI3K/Akt pathway, which is crucial in cancer cell survival .

Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. It has been reported to inhibit certain kinases and phosphatases, which are vital in numerous cellular processes. This property suggests potential applications in treating diseases where these enzymes play a critical role .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Anticancer Mechanisms
A research article in Cancer Letters explored the anticancer mechanisms of this compound on human breast cancer cells. The study concluded that treatment with the compound led to significant reductions in cell viability and induced apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism of action of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Thiazolo[4,5-d]Pyrimidine Derivatives

Compounds such as 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (compound 19) and 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one (compound 20) share a thiazolo[4,5-d]pyrimidine scaffold but differ in substituents (e.g., coumarin or phenyl groups) .

  • Structural Differences : The thiazolo ring introduces sulfur, enhancing π-π stacking and metal-binding capabilities compared to the dioxolane oxygen atoms in the target compound.
  • Synthesis : These derivatives are synthesized via microwave-assisted or conventional heating of thiourea, benzaldehyde, and other precursors in DMF with glacial acetic acid .
  • Implications : The bulky coumarin substituents in compound 19 may reduce solubility compared to the thiophene group in the target compound, which offers a smaller steric footprint.

Thiadiazolo[3,2-a]Pyrimidine Derivatives

The 2-R-5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine series (e.g., ethyl carboxylate derivatives) replaces the dioxolane ring with a thiadiazole ring .

  • Synthesis : These compounds are synthesized by reacting ethyl carboxylate precursors with amines, followed by characterization via NMR and IR spectroscopy .
  • Implications : The ethyl carboxylate group in these analogs (vs. the carboxylic acid in the target compound) may reduce acidity and improve membrane permeability.

Patent Derivatives: Dioxolo[4,5-c]Pyridinyl-Heteroaryl Compounds

A 2024 European patent describes derivatives such as phenyl-[1,3]dioxolo[4,5-c]pyridinyl-heteroaryl-methyl-benzoimidazole-carboxylic acids , which share the dioxolane-pyridine core but feature diverse substituents (e.g., piperidinyl, oxetanylmethyl) .

  • Structural Differences : Heteroaryl or piperidinyl groups introduce basic nitrogen atoms, which could enhance solubility and target binding compared to the neutral thiophene group.

Data Table: Key Comparative Features

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties
Target Compound Dioxolo[4,5-d]pyrimidine Thiophen-2-yl, carboxylic acid 250.23 Not reported Predicted pKa 2.83, density 1.621 g/cm³
Thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine Phenyl, coumarin, thioxo ~500–550 (estimated) Microwave/conventional Enhanced metal-binding potential
Thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine Ethyl carboxylate, phenyl ~300–350 (estimated) Amine-mediated reaction Higher aromaticity, IR/NMR confirmed
Patent Derivatives Dioxolo[4,5-c]pyridine Heteroaryl, piperidinyl 350–450 (estimated) Not specified Designed for therapeutic applications

Biological Activity

5-(Thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid (CAS No. 766557-57-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring with a dioxolo-pyrimidine moiety, contributing to its diverse biological activities. The molecular formula is C₁₀H₈N₂O₄S, and its structural representation can be summarized as follows:

Chemical Structure (Note: This image is illustrative; refer to chemical databases for detailed structures.)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It was evaluated against various bacterial strains using Minimum Inhibitory Concentration (MIC) assays.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.631.25
Escherichia coli31.2562.5
Pseudomonas aeruginosa62.5125

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, outperforming traditional antibiotics like Oxytetracycline .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in disease processes. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. The inhibition mechanism involves the formation of hydrogen bonds between the carboxylic acid moiety and the enzyme's active site .

The proposed mechanism of action involves the compound's ability to interact with key proteins and enzymes within cellular pathways:

  • Enzyme Inhibition : The carboxylic acid group forms hydrogen bonds with target enzymes, disrupting their function.
  • Cell Cycle Regulation : In cancer cell lines, the compound has been shown to affect cell cycle progression by downregulating proteins involved in cell division .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress .

Study on Cancer Cell Lines

In a study examining gastric cancer cell lines, this compound demonstrated significant anti-proliferative effects. The compound inhibited cell growth and induced apoptosis through the modulation of specific signaling pathways related to tumor progression .

Tuberculosis Research

Another area of research focused on tuberculosis treatment highlighted the compound's potential as a novel therapeutic agent against Mycobacterium tuberculosis. It showed promising results in inhibiting bacterial growth in vitro and was effective in reducing bacterial load in animal models .

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